2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-14-25-18(12-19(26-14)27-17-4-2-3-9-22-17)23-10-11-24-20(28)13-29-16-7-5-15(21)6-8-16/h2-9,12H,10-11,13H2,1H3,(H,24,28)(H2,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQHAKQRSHHJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a compound with significant potential in pharmacological applications. Its structure suggests it may interact with various biological targets, making it a candidate for research in fields such as cancer therapy and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 412.9 g/mol
- CAS Number : 1396859-51-0
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Osteoclastogenesis : Studies have shown that related compounds can inhibit the differentiation of osteoclasts, cells responsible for bone resorption. This suggests potential applications in treating osteoporosis and other bone-related diseases .
- Anticancer Activity : The compound's structural similarity to known anticancer agents hints at its potential to induce apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers .
- Antimicrobial Properties : Certain analogs of chlorophenoxy compounds have been evaluated for their antibacterial and antifungal activities, indicating that this class of compounds may also possess similar properties .
Case Studies
- Osteoclast Inhibition : A study on a related compound demonstrated its ability to inhibit osteoclast formation significantly, altering the expression of genes associated with osteoclast differentiation and function . This suggests that this compound could be a viable candidate for further exploration in osteoporosis treatment.
- Anticancer Efficacy : In vitro studies have shown that compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(methyl-pyridinyl-amino)pyrimidinyl)acetamide exhibit potent antiproliferative effects on cancer cell lines. For example, one derivative displayed an IC value significantly lower than standard chemotherapeutic agents like irinotecan, indicating strong potential for clinical application .
- Metabolic Effects : Research on thiazolidine derivatives has revealed their ability to enhance insulin sensitivity and modulate glucose uptake in diabetic models, suggesting that similar compounds might influence metabolic pathways beneficially .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Variations and Implications:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) improve binding affinity but may reduce solubility.
- Methoxy groups (e.g., 4d, 4j) enhance aromatic interactions but increase molecular weight.
- Thioacetamide (Epirimil) vs. acetamide (target): Thioether linkages may improve membrane permeability but pose oxidation risks .
Physicochemical Properties
Notes:
- Chlorophenoxy groups may increase LogP vs. fluorophenyl (4j), impacting blood-brain barrier penetration .
ADMET Profiles and Drug-Likeness
Key Insights :
- The target compound’s pyridin-2-ylamino group may increase metabolic clearance vs. 4d/4j.
- Chlorophenoxy could lead to bioaccumulation concerns, requiring further toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
